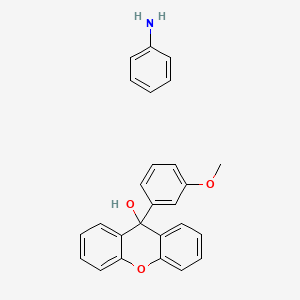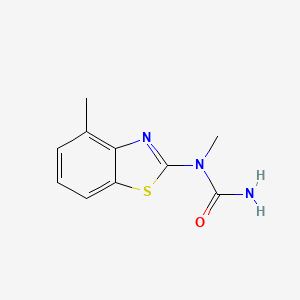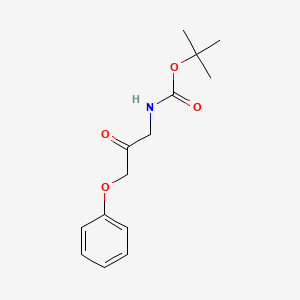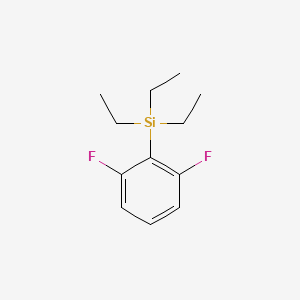![molecular formula C16H20N2O3S B12586438 Cyclohexanol, 1-[1-[4-(methylsulfonyl)phenyl]-1H-imidazol-2-yl]- CAS No. 872544-81-5](/img/structure/B12586438.png)
Cyclohexanol, 1-[1-[4-(methylsulfonyl)phenyl]-1H-imidazol-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol, 1-[1-[4-(methylsulfonyl)phenyl]-1H-imidazol-2-yl]- is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a cyclohexanol moiety attached to an imidazole ring, which is further substituted with a 4-(methylsulfonyl)phenyl group. The molecular structure of this compound makes it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-[1-[4-(methylsulfonyl)phenyl]-1H-imidazol-2-yl]- typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-[1-[4-(methylsulfonyl)phenyl]-1H-imidazol-2-yl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The imidazole ring allows for various substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.
Scientific Research Applications
Cyclohexanol, 1-[1-[4-(methylsulfonyl)phenyl]-1H-imidazol-2-yl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Cyclohexanol, 1-[1-[4-(methylsulfonyl)phenyl]-1H-imidazol-2-yl]- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which play a role in inflammation and pain pathways . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-(methylsulfonyl)phenyl) benzimidazoles: These compounds also contain a 4-(methylsulfonyl)phenyl group attached to an imidazole ring and exhibit similar biological activities.
2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole: These compounds have a similar imidazole core structure and are studied for their antimicrobial properties.
Uniqueness
Cyclohexanol, 1-[1-[4-(methylsulfonyl)phenyl]-1H-imidazol-2-yl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit COX-2 selectively makes it a valuable compound in the development of anti-inflammatory drugs with potentially fewer side effects compared to non-selective inhibitors.
Properties
CAS No. |
872544-81-5 |
|---|---|
Molecular Formula |
C16H20N2O3S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-[1-(4-methylsulfonylphenyl)imidazol-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H20N2O3S/c1-22(20,21)14-7-5-13(6-8-14)18-12-11-17-15(18)16(19)9-3-2-4-10-16/h5-8,11-12,19H,2-4,9-10H2,1H3 |
InChI Key |
KYBSTNAOCALFEC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C=CN=C2C3(CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B12586356.png)

![3-Methoxy-N-[1-(2-methoxybenzoyl)cycloheptyl]-2-methylbenzamide](/img/structure/B12586363.png)






![2-(2-Amino-4-chlorophenoxy)-1-[4-(4-fluorophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B12586406.png)
![Pyrrolo[3,2,1-jk][1,4]benzodiazepine, 7-(2,5-dihydro-4-imidazo[1,2-a]pyridin-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-1,2,3,4-tetrahydro-2-(4-morpholinylcarbonyl)-(9CI)](/img/structure/B12586414.png)
![Dimethyl [2,2'-bipiperidine]-1,1'-dicarboxylate](/img/structure/B12586418.png)

